

comparative study of different LLO (91-99) vaccine adjuvants

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A Comparative Analysis of Listeriolysin O (91-99) Peptide-Based Vaccine Adjuvants

The Listeriolysin O (LLO) 91-99 peptide, an immunodominant epitope from the bacterium Listeria monocytogenes, has emerged as a potent component in the development of novel vaccine adjuvants, particularly for immunotherapy against cancers like melanoma and bladder cancer, as well as for prophylactic vaccines against listeriosis.[1][2][3][4] Its ability to induce robust cytotoxic T-cell responses and activate dendritic cells (DCs) makes it a focal point of adjuvant research.[3][5] This guide provides a comparative analysis of different adjuvant formulations incorporating the LLO(91-99) peptide, with supporting experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the field.

The primary formulations discussed include the LLO(91-99) peptide delivered via dendritic cells (DC-LLO91-99), coupled to gold glyconanoparticles (GNP-LLO91-99), and the latter in combination with the polysaccharide adjuvant Advax TM .

Comparative Performance of LLO(91-99) Adjuvant Formulations

The efficacy of different LLO(91-99) adjuvant strategies has been evaluated based on their ability to activate dendritic cells, elicit specific T-cell responses, and confer protection in preclinical models. The data consistently demonstrates that the delivery system for the LLO(91-99) peptide is critical to its adjuvant function.





Dendritic Cell Activation and Cytokine Production

A key function of an effective adjuvant is the activation of antigen-presenting cells, such as dendritic cells, and the induction of a pro-inflammatory cytokine milieu. Studies show that LLO(91-99) formulations can effectively mature DCs and stimulate the production of Th1-polarizing cytokines.

For instance, GNP-LLO91-99 nanovaccines have been shown to induce the maturation and activation of human monocyte-derived dendritic cells (MoDCs).[2][6] This is characterized by the upregulation of MHC class I and II molecules and the co-stimulatory molecule CD86.[6] Furthermore, these nanovaccines stimulate the production of Th1 cytokines, notably TNF-α and IL-12p70, which are crucial for orchestrating an effective anti-tumor immune response.[7] The combination of GNP-LLO91-99 with the AdvaxTM adjuvant further enhances the production of IL-12.[8][9]

Adjuvant Formulation	Cell Type	Key Marker Upregulation	Th1 Cytokine Production (vs. Control)	Reference
GNP-LLO91-99	Human MoDCs	MHC-I, MHC-II (~3-fold), CD86 (~5-fold)	Increased TNF- α, IL-12p70	[6][7]
GNP-LLO91-99 + Advax™	Murine Splenocytes	-	Significantly increased IL-12	[9]
DC-LLO91-99	Murine Dendritic Cells	-	High TNF-α, low but significant IL- 12	[10]

T-Cell Response and In Vivo Efficacy

The ultimate goal of a vaccine adjuvant is to generate a strong and specific T-cell response that can eliminate pathogens or cancer cells. LLO(91-99) adjuvants have demonstrated significant success in this regard, particularly in promoting CD8+ T-cell responses.

In preclinical mouse models of melanoma and bladder cancer, GNP-LLO91-99 has been shown to increase the infiltration of CD4+ and CD8+ T cells into the tumor, while reducing the



presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][11] A single dose of GNP-LLO91-99 was reported to reduce bladder tumor burden by 4.7-fold.[2][6]

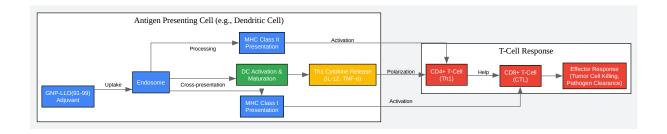
The combination with Advax™ adjuvant markedly enhances T-cell immunogenicity and protection against Listeria challenge, achieving protection levels comparable to the more complex approach of using ex vivo loaded dendritic cells.[8][9]

Adjuvant Formulation	Animal Model	Key Outcome	Quantitative Result	Reference
GNP-LLO91-99	Bladder Cancer (Mouse)	Tumor Burden Reduction	4.7-fold reduction with a single dose	[2][6]
GNP-LLO91-99	Melanoma (Mouse)	Immune Cell Infiltration	Increased CD4+ and CD8+ T cells in tumor	[2]
GNP-LLO91-99 + Advax™	Listeriosis (Mouse)	Protection against challenge	84% protection (vs. 60% with GNP-LLO91-99 alone)	[9]
DC-LLO91-99	Listeriosis (Mouse)	Protection against challenge	90-93% protection	[10]
DC-GNP-LLO91- 99	Listeriosis (Mouse)	Protection against challenge	~94% protection	[12]

Signaling Pathways and Mechanisms of Action

The adjuvant effect of LLO(91-99) is primarily mediated through the activation of innate immune pathways, leading to the priming of adaptive immunity. The core mechanism involves the uptake of the LLO(91-99) formulation by dendritic cells, leading to their activation and subsequent presentation of the peptide to T cells.





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Caption: Adjuvant signaling pathway of LLO(91-99) formulations.

Key Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data.

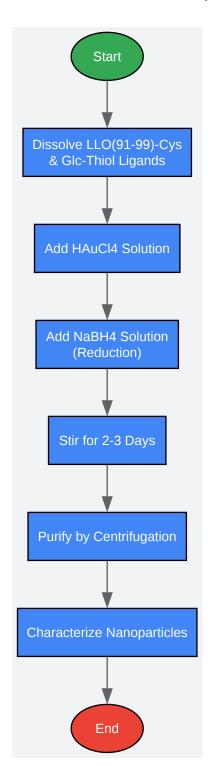
Preparation of GNP-LLO91-99 Nanovaccine

Gold glyconanoparticles (GNPs) carrying the LLO(91-99) peptide are synthesized through the reduction of an Au(III) salt.

- Ligand Solution: The LLO(91-99) peptide with a C-terminal cysteamide and 5-(mercapto)pentyl-β-D-glucopyranoside are co-dissolved in water. The typical ratio is 90% glucose ligand to 10% peptide ligand.[7]
- Gold Salt Addition: An aqueous solution of HAuCl4 is added to the ligand solution.
- Reduction: A freshly prepared, ice-cold solution of sodium borohydride (NaBH4) is added rapidly while stirring vigorously.
- Purification: The resulting nanoparticle solution is stirred for several days and then purified through repeated centrifugation and resuspension to remove unbound ligands and reactants.



• Characterization: The final product is characterized for size, peptide loading, and stability.



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Caption: Workflow for the synthesis of GNP-LLO(91-99) nanovaccine.



In Vitro Dendritic Cell Maturation Assay

This assay evaluates the ability of the adjuvant to activate dendritic cells.

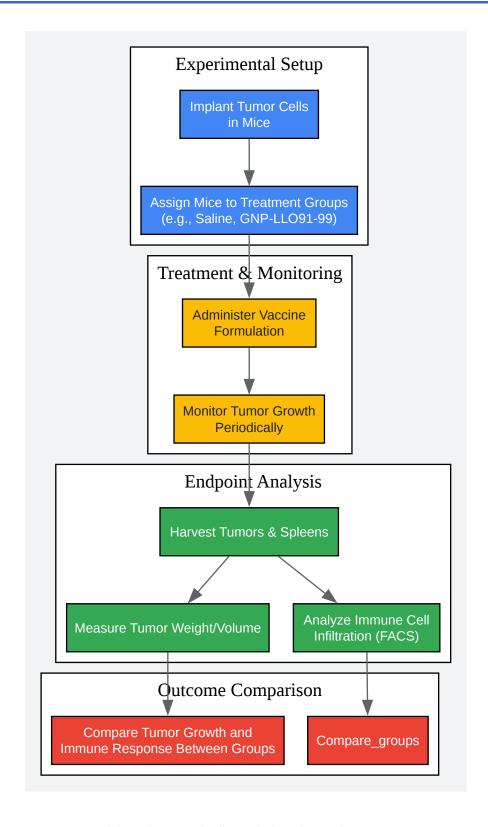
- Cell Culture: Human monocyte-derived dendritic cells (MoDCs) are cultured in appropriate media.
- Stimulation: MoDCs are incubated with different formulations (e.g., GNP-LLO91-99, LLO91-99 peptide alone, saline control) for 16-24 hours.[6]
- Staining: Cells are harvested and stained with fluorescently labeled antibodies against surface markers such as CD86, MHC-I, and MHC-II.
- Flow Cytometry: The expression levels of the surface markers are quantified using a flow cytometer.
- Cytokine Analysis: Supernatants from the cell cultures are collected, and cytokine concentrations (e.g., TNF-α, IL-12) are measured using ELISA or multiplex bead arrays.

In Vivo Tumor Model Efficacy Study

This protocol assesses the anti-tumor efficacy of the LLO(91-99) adjuvant in a mouse model.

- Tumor Implantation: Mice (e.g., C57BL/6) are subcutaneously inoculated with tumor cells (e.g., B16OVA melanoma or MB49 bladder cancer cells).
- Vaccination: Once tumors are established, mice are treated with a single dose of the vaccine formulation (e.g., GNP-LLO91-99) via intraperitoneal or intravenous injection.[2][6]
- Tumor Measurement: Tumor volume is measured periodically with calipers.
- Endpoint Analysis: At the end of the study, tumors and spleens are harvested. Tumors are weighed, and tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry for CD4+, CD8+, Treg, and MDSC populations.[2]





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Caption: Logical flow of an in vivo tumor efficacy study.



In conclusion, the LLO(91-99) peptide is a versatile and potent component for adjuvant design. While the peptide itself has limited adjuvant properties, its formulation into advanced delivery systems, such as gold glyconanoparticles, significantly enhances its efficacy. The GNP-LLO91-99 nanovaccine stands out as a promising platform, capable of inducing robust DC activation and Th1-polarized T-cell responses. The further addition of adjuvants like Advax™ can augment these responses, leading to superior protection in preclinical models. These findings provide a strong rationale for the continued development of LLO(91-99)-based adjuvants for clinical applications in cancer immunotherapy and infectious diseases.

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